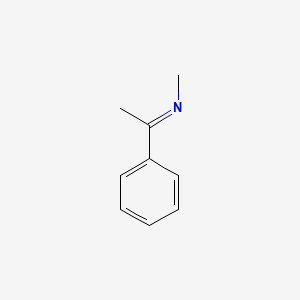

Methanamine, N-(1-phenylethylidene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanamine, N-(1-phenylethylidene)- is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methanamine, N-(1-phenylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanamine, N-(1-phenylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Imines

Methanamine, N-(1-phenylethylidene)- is used as a reagent in the synthesis of imines. The compound can react with aldehydes or ketones to form imines through a condensation reaction. This property is particularly useful in the preparation of chiral amines and other nitrogen-containing compounds.

Case Study: Synthesis of Chiral Amines

Recent studies have demonstrated the effectiveness of using methanamine, N-(1-phenylethylidene)- in the asymmetric synthesis of chiral amines. By employing chiral catalysts, researchers achieved high enantioselectivity in reactions involving this compound. For instance, the hydrogenation of imines derived from acetophenones yielded chiral amines with enantiomeric excess (ee) values exceeding 90% .

Pharmaceutical Applications

Methanamine, N-(1-phenylethylidene)- serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Monoamine Oxidase Inhibitors

Research indicates that derivatives of methanamine, N-(1-phenylethylidene)- exhibit activity as monoamine oxidase inhibitors (MAOIs). These compounds have been investigated for their potential use in treating mood disorders and other neurological conditions. The structural similarity to known MAOIs suggests that methanamine derivatives may offer similar pharmacological profiles .

Material Science

In material science, methanamine, N-(1-phenylethylidene)- is utilized as a building block for synthesizing polymers and other advanced materials. Its reactivity allows it to participate in polymerization reactions.

Case Study: Polymer Synthesis

The incorporation of methanamine, N-(1-phenylethylidene)- into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Researchers have reported improved performance characteristics in composites made from this compound when compared to traditional materials .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The nitrogen atom in the imine group acts as a nucleophile, enabling reactions with electrophilic substrates:

-

Mechanism : The lone pair on nitrogen attacks electrophilic centers (e.g., carbonyls, alkenes), forming intermediates that undergo subsequent proton transfers or rearrangements.

-

Applications : Used in catalytic cycles for enantioselective transformations (e.g., asymmetric hydrogenation) .

Rearrangement Reactions

The compound undergoes ylide-to-ether/enol transformations under protic solvent conditions:

Reduction Reactions

Imine reduction to primary amines is critical in asymmetric synthesis:

| Reaction Conditions | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Borane + Spiroborate Ester Catalyst | Chiral amines | 11–93% ee | 71–90% |

| Mechanism : Stereoselective protonation during hydride transfer . |

Analytical Methods

Key techniques for characterization include:

| Method | Data |

|---|---|

| ¹H NMR | δ 7.42–7.39 (m, aromatic), δ 4.97 (s, CH₂) |

| ¹³C NMR | δ 147.6 (C=N), δ 63.8 (CH₂) |

| IR | 3223 cm⁻¹ (N-H stretch), 1579 cm⁻¹ (C=N) |

Propiedades

Número CAS |

6907-71-7 |

|---|---|

Fórmula molecular |

C9H11N |

Peso molecular |

133.19 g/mol |

Nombre IUPAC |

N-methyl-1-phenylethanimine |

InChI |

InChI=1S/C9H11N/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Clave InChI |

KDUZUMYJQDSBRY-UHFFFAOYSA-N |

SMILES canónico |

CC(=NC)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.